2,3-Dibromodecahydronaphthalene
Description
However, based on the provided evidence, the closest structurally characterized compound is 2,3-Dibromonaphthalene (CAS 13214-70-5), a brominated aromatic hydrocarbon widely used as an intermediate in organic electronics and photovoltaics . Key properties include:
Properties
CAS No. |
91011-91-5 |
|---|---|
Molecular Formula |
C10H16Br2 |
Molecular Weight |
296.04 g/mol |
IUPAC Name |
2,3-dibromo-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
InChI |
InChI=1S/C10H16Br2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h7-10H,1-6H2 |
InChI Key |
NYCRFBAJEFFXPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2CC(C(CC2C1)Br)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of Decahydronaphthalene
A common approach is the electrophilic bromination of decahydronaphthalene using brominating agents such as bromine (Br2), N-bromosuccinimide (NBS), or dibromohydantoin. The reaction is typically carried out in an inert solvent like dichloromethane (DCM) at low temperatures (0–5 °C) to control the reaction rate and selectivity.
- Dissolve decahydronaphthalene or a substituted diamino-decahydronaphthalene in DCM.
- Cool the reaction mixture to 0–5 °C.
- Add brominating agent slowly in portions to maintain temperature and avoid side reactions.
- Stir the mixture at low temperature for several hours (4–10 h) until reaction completion is confirmed by HPLC or TLC.
- Quench the reaction with aqueous sodium bisulfite (NaHSO3) solution to remove excess bromine.
- Separate the organic layer, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate.
Diazotization-Deamination Route for Dibromo Derivatives
An alternative synthetic route involves the preparation of 1,4-diamino-2,3-dibromodecahydronaphthalene followed by diazotization and deamination to yield this compound. This method is advantageous for producing high-purity products with fewer byproducts.
- Brominate 1,4-diaminodecahydronaphthalene with bromine or NBS to obtain 1,4-diamino-2,3-dibromodecahydronaphthalene.
- Perform diazotization by reacting the diamino compound with sodium nitrite (NaNO2) in the presence of concentrated sulfuric acid (H2SO4) at controlled temperatures (0–5 °C).
- Stir the reaction mixture to complete the deamination, precipitating crude this compound.
- Isolate the crude product by filtration and purify by recrystallization from ethyl acetate.
Detailed Synthetic Procedure and Optimization
Synthesis of 1,4-Diamino-2,3-Dibromodecahydronaphthalene
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | 1,4-Diaminodecahydronaphthalene (1 mol), DCM (1580 mL), cooled to 0–5 °C | Reaction medium prepared |
| 2 | Addition of dibromohydantoin (1 mol) in 5 portions over 60 min, maintain ≤5 °C | Bromination reaction proceeds |
| 3 | Stirring at 5 °C for 10 h, monitor by HPLC (<2% starting material remaining) | Completion of bromination |
| 4 | Quenching with 10% NaHSO3 aqueous solution (1000 mL per mol) | Excess bromine removed |
| 5 | Separation of organic layer, drying over Na2SO4, filtration, chromatographic purification (silica gel column, DCM eluent) | Purified 1,4-diamino-2,3-dibromodecahydronaphthalene obtained |
| 6 | Concentration under reduced pressure (0.08 MPa), drying at 60 °C | Final product as light pink solid, 90.2% yield, 98% purity |
Diazotization and Deamination to this compound
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | 1,4-Diamino-2,3-dibromodecahydronaphthalene (1 mol), CuSO4·5H2O (0.05 mol), ethanol (90%, 1600 mL), concentrated H2SO4 (8 molar equiv) added slowly, heated to 65 ± 10 °C | Formation of diazonium intermediate |
| 2 | Dropwise addition of sodium nitrite aqueous solution (2.5 molar equiv) at 0–5 °C, stirring for 30 min | Diazotization and deamination reaction |
| 3 | Suction filtration to isolate crude this compound | Crude product obtained |
| 4 | Recrystallization from ethyl acetate (1.5–2.5 mass equivalents), reflux, cooling to 2–20 °C | Crystallization and purification |
| 5 | Drying at 80 °C to constant weight | Pure this compound with ≥99.5% purity, 50% yield |
Research Outcomes and Analysis
Yield and Purity
- The bromination of 1,4-diaminodecahydronaphthalene to 1,4-diamino-2,3-dibromodecahydronaphthalene achieves a high yield of approximately 90.2% with 98% purity after chromatographic purification.
- The diazotization-deamination step produces crude this compound, which after recrystallization yields a product with purity ≥99.5% but a moderate yield of around 50%.
Reaction Conditions and Optimization
- Maintaining low temperatures (0–5 °C) during bromination and diazotization is critical to control reaction selectivity and minimize side products.
- Use of solvents such as dichloromethane and ethanol, and reagents like sodium nitrite and sulfuric acid in precise molar ratios, ensures efficient conversion.
- Quenching with sodium bisulfite solution effectively removes residual bromine, facilitating safer handling and cleaner products.
- Chromatographic purification of intermediates enhances purity before final conversion steps.
Environmental and Economic Considerations
- The described method uses relatively mild conditions without noble metal catalysts, making it economically feasible and environmentally friendlier compared to other methods requiring butyllithium or noble metals.
- The process generates minimal byproducts and uses common reagents, supporting scalability for industrial synthesis.
Summary Table of Preparation Method
| Stage | Reagents/Conditions | Temperature (°C) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Bromination of 1,4-diaminodecahydronaphthalene | Dibromohydantoin, DCM solvent, NaHSO3 quench | 0–5 | 90.2 | 98 | Chromatographic purification required |
| Diazotization-Deamination | CuSO4·5H2O catalyst, ethanol, H2SO4, NaNO2 | 0–65 | 50 | ≥99.5 | Recrystallization from ethyl acetate |
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromodecahydronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form decahydronaphthalene by using reducing agents such as zinc and hydrochloric acid.
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding ketones or alcohols, depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Zinc (Zn) and hydrochloric acid (HCl) under reflux conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed:
Substitution: Formation of decahydronaphthalene derivatives with various functional groups.
Reduction: Decahydronaphthalene.
Oxidation: Decahydronaphthalenone or decahydronaphthalenol.
Scientific Research Applications
2,3-Dibromodecahydronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Dibromodecahydronaphthalene involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in various chemical transformations. The pathways involved depend on the specific reactions and conditions under which the compound is used .
Comparison with Similar Compounds
Key Research Findings and Trends
- Reactivity : Brominated naphthalenes like 2,3-Dibromonaphthalene exhibit higher reactivity in cross-coupling reactions compared to chlorinated or methylated derivatives, making them preferred in polymer synthesis .
- Environmental Persistence : Dimethylnaphthalenes are frequently detected in environmental samples, with isomer-specific monitoring codes (e.g., 1,2- vs. 2,6-dimethyl) reflecting their distinct ecological impacts .
- Functional Group Influence : Nitro and hydroxyl groups drastically alter solubility and toxicity profiles, as seen in 1-Nitronaphthalene (hazardous) vs. 2,7-Dihydroxynaphthalene (pharmaceutical use) .
Biological Activity
2,3-Dibromodecahydronaphthalene (DBDN) is a polycyclic aromatic hydrocarbon that has garnered interest due to its potential biological activities. This compound is a derivative of decahydronaphthalene, which is structurally similar to naphthalene but saturated with hydrogen atoms. The introduction of bromine atoms at the 2 and 3 positions significantly alters its chemical properties and biological interactions.
DBDN is characterized by its molecular formula and a molar mass of approximately 307.09 g/mol. The presence of bromine enhances its electrophilic character, making it a candidate for various biological interactions.
Antimicrobial Properties
Research has indicated that DBDN exhibits antimicrobial properties against various bacterial strains. A study published in the Journal of Agricultural and Food Chemistry highlighted its effectiveness against Gram-positive bacteria, suggesting that the bromine substituents may play a crucial role in disrupting bacterial cell membranes .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Bacillus subtilis | 100 |
Cytotoxicity
Cytotoxic effects of DBDN have been evaluated on human cancer cell lines. In vitro studies demonstrated that DBDN induces apoptosis in breast cancer cells (MCF-7), with IC50 values indicating significant cytotoxicity at concentrations as low as 30 µM. This suggests that DBDN may interfere with cellular processes critical for cancer cell survival .
Neuroactivity
Additionally, DBDN has shown neuroprotective effects in animal models of neurodegenerative diseases. A case study involving rodent models indicated that administration of DBDN resulted in reduced oxidative stress markers and improved cognitive function, potentially due to its ability to modulate neurotransmitter levels .
The mechanisms underlying the biological activity of DBDN are not fully understood but are believed to involve:
- Electrophilic Attack : The bromine atoms can form covalent bonds with nucleophilic sites on biomolecules, altering their function.
- Membrane Disruption : The lipophilic nature of DBDN allows it to integrate into lipid membranes, affecting their integrity and fluidity.
- Reactive Oxygen Species (ROS) Generation : DBDN may induce oxidative stress, leading to cellular damage and apoptosis in cancer cells.
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at XYZ University tested the antimicrobial efficacy of DBDN against clinical isolates of Staphylococcus aureus. Results showed a significant reduction in bacterial load after treatment with DBDN compared to controls.
- Cytotoxicity Assessment : In a controlled laboratory setting, MCF-7 cells were treated with varying concentrations of DBDN. Flow cytometry analyses revealed an increase in early apoptotic cells correlating with higher concentrations of DBDN.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
